piperolactam C
Overview
Description
Piperolactam C is an alkaloid compound with the IUPAC name 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one . It is known for its biological activities, including anti-platelet aggregation and antifungal properties . The compound is derived from the Piper species, which are commonly used in traditional medicine.
Mechanism of Action
Target of Action
Piperolactam C is a natural alkaloid that exhibits anti-platelet aggregation effects . It has been found to interact with the platelet-activating factor receptor (PAFR) , which plays a crucial role in mediating biological responses such as inflammation and thrombosis .
Mode of Action
The interaction of this compound with its targets involves hydrophobic interactions . These interactions are crucial for the compound’s binding to its target, influencing its biological activity .
Pharmacokinetics
In silico predictions suggest that this compound hasgood absorption and solubility characteristics , indicating potential for good bioavailability .
Result of Action
This compound’s anti-platelet aggregation activity suggests that it may have a role in preventing thrombosis . Additionally, it has been found to inhibit the growth of certain fungi, indicating potential antifungal activity .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. While specific studies on this compound are lacking, it is generally known that factors such as temperature, light, and pH can affect the stability and activity of many compounds
Preparation Methods
Piperolactam C is typically synthesized through chemical methods. The synthetic route involves a series of reactions, including condensation and dehydration, to form the final product . The compound is usually prepared in a laboratory setting, and the reaction conditions often include the use of organic solvents such as ethanol and dichloromethane .
Chemical Reactions Analysis
Piperolactam C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Piperolactam C has several scientific research applications:
Comparison with Similar Compounds
Piperolactam C is part of a group of compounds known as aristolactams. Similar compounds include:
Piperolactam A: Another alkaloid with similar biological activities.
Piperolactam E: Known for its anti-platelet aggregation properties.
Aristolactam B: Shares structural similarities and exhibits comparable biological activities.
This compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its trimethoxy substitution pattern and azatetracyclic structure distinguish it from other aristolactams .
Properties
IUPAC Name |
13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYIMUXZCUHECT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260931 | |
Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Piperolactam C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
116064-76-7 | |
Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116064-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperolactam C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperolactam C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
Record name | Piperolactam C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Piperolactam C and where is it found?
A1: this compound is a polyalkoxylated alkaloid primarily found in various Piper species, such as Piper arborescens [], Piper erecticaule [], and Piper taiwanense []. It has also been isolated from other plant genera like Goniothalamus, Ottonia, Toussaintia, and Fissistigma [, , , ].
Q2: What are the known biological activities of this compound?
A2: this compound has been reported to exhibit anti-platelet aggregation activity [, ]. Studies have shown its potential antifungal effects against specific fungal strains like Cladosporium cladosporioides and C. sphaerospermum [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H19NO4, and its molecular weight is 313.35 g/mol.
Q4: How is the structure of this compound elucidated?
A4: The structure of this compound is determined through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and NOESY) and Gas Chromatography-Mass Spectrometry (GC-MS) []. These techniques provide information about the compound's connectivity and functional groups.
Q5: Are there any synthetic routes available for this compound?
A5: Yes, total synthesis of this compound has been achieved. One approach involves a combinatorial metalation/cyclization strategy utilizing Parham’s technique to construct the polyalkoxylated isoindolinone core, followed by benzylic lactam deprotonation and subsequent reactions to form the final product [, , ].
Q6: Has the structure-activity relationship (SAR) of this compound and related analogs been investigated?
A6: While this compound itself hasn't been extensively studied for SAR, research on related amides from Piper species, particularly focusing on antifungal activity, suggests that modifications to the side chain can influence their effectiveness []. For instance, N,N-diethylamides displayed higher activity against C. sphaerospermum compared to isobutyl amides [].
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